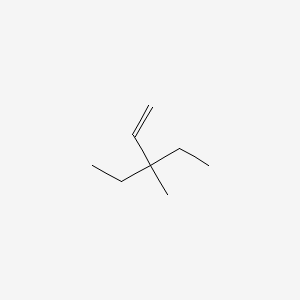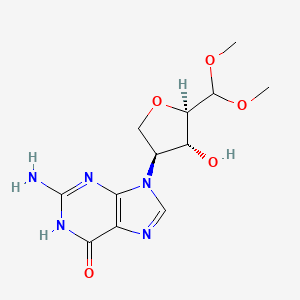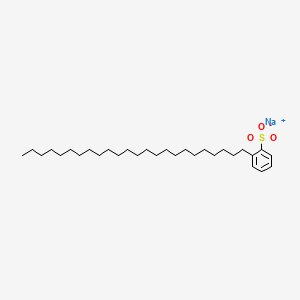
Sodium tetracosylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetracosylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and household applications. This compound is typically found as a white or pale yellow solid and is known for its excellent emulsifying, dispersing, and wetting properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tetracosylbenzenesulfonate is synthesized through the sulfonation of tetracosylbenzene. The process involves the reaction of tetracosylbenzene with sulfur trioxide (SO₃) or oleum (a solution of SO₃ in sulfuric acid) to form tetracosylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide (NaOH) to produce this compound.
Industrial Production Methods: In industrial settings, the sulfonation process is typically carried out in continuous reactors where tetracosylbenzene is reacted with sulfur trioxide gas. The resulting sulfonic acid is then neutralized in a separate reactor with a sodium hydroxide solution. The final product is purified and dried to obtain this compound in its solid form.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tetracosylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst or nucleophiles in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfonyl compounds.
Substitution: Formation of substituted benzenesulfonates.
Applications De Recherche Scientifique
Sodium tetracosylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: Utilized in drug formulations to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Used in detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium tetracosylbenzenesulfonate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, the compound has a hydrophobic tail that interacts with non-polar substances and a hydrophilic head that interacts with water. This dual nature enables it to form micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous solutions.
Comparaison Avec Des Composés Similaires
Sodium tetracosylbenzenesulfonate can be compared with other sulfonates such as sodium dodecylbenzenesulfonate and sodium tetradecyl sulfate. While all these compounds share surfactant properties, this compound is unique due to its longer alkyl chain, which provides enhanced emulsifying and dispersing capabilities. Similar compounds include:
Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.
Sodium tetradecyl sulfate: Used in pharmaceuticals and cosmetics as a wetting agent and emulsifier.
Propriétés
Formule moléculaire |
C30H53NaO3S |
|---|---|
Poids moléculaire |
516.8 g/mol |
Nom IUPAC |
sodium;2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/C30H54O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;+1/p-1 |
Clé InChI |
MPIBCHJSJHJLRX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)

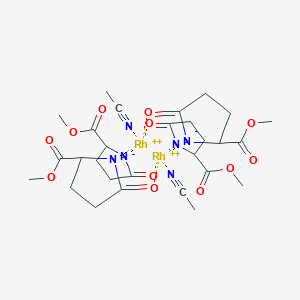
![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
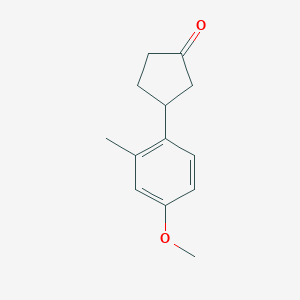
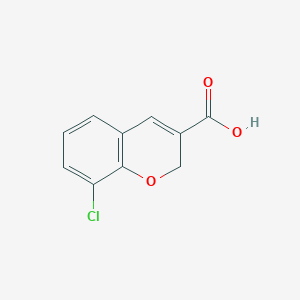
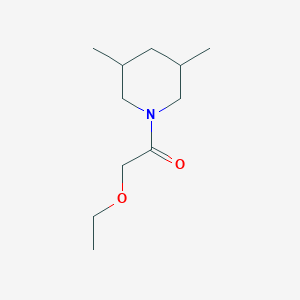
![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
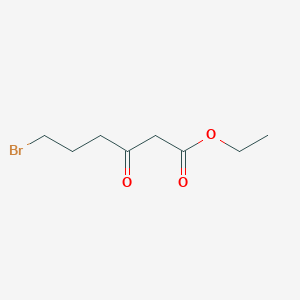
![4H-indeno[2,1-d][1,2]oxazole](/img/structure/B13792599.png)

